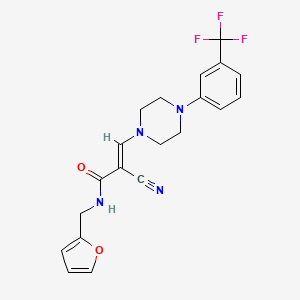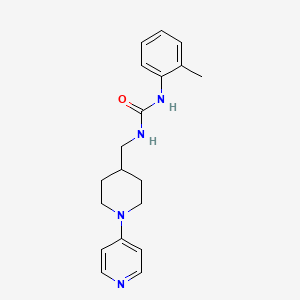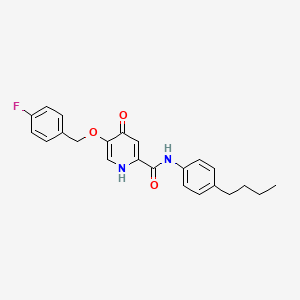![molecular formula C25H27N3O3S B2504047 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403728-51-8](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, involving compounds related to the chemical , has been achieved through various reactions, highlighting the compound's potential as a building block in organic synthesis (Markosyan et al., 1996).
Applications in Drug Design and Biological Activity
- Studies have demonstrated the synthesis of various quinazoline and quinazolinone derivatives, indicating their relevance in drug design, with some derivatives showing promising biological activities such as anti-monoamine oxidase and antitumor effects (Markosyan et al., 2015).
Computational Studies and Chemical Properties
- Computational studies using Density Functional Theory (DFT) have been conducted on quinazoline derivatives, providing insights into their electronic properties and potential applications in material science (Mohamed et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the side chains.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloroacetyl chloride", "cyclohexene", "thiourea", "ethyl 3-aminocrotonate", "sodium methoxide", "sodium hydride", "ethyl 2-bromoacetate", "sodium ethoxide", "2-methoxybenzaldehyde", "sodium borohydride", "sulfuric acid", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 2-methoxy-N-(2-methoxybenzyl)benzamide: 2-methoxybenzylamine is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxybenzyl)acetamide. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of sodium methoxide to form 2-methoxy-N-(2-methoxybenzyl)benzamide.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester: Thiourea is reacted with ethyl 3-aminocrotonate to form 3-ethyl-2-imino-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydride and ethyl 2-bromoacetate to form 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester is hydrolyzed with sulfuric acid to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid. This intermediate is then reacted with acetic anhydride and triethylamine to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-acetate. Finally, this intermediate is reacted with 2-methoxy-N-(2-methoxybenzyl)benzamide in the presence of N,N-dimethylformamide, dichloromethane, and triethylamine to form the desired compound, 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
403728-51-8 |
Molecular Formula |
C25H27N3O3S |
Molecular Weight |
449.57 |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-31-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(32)28(24(20)30)14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
UFPNUKXOBWCEKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2503964.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)


![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)




![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)
![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)
